molecular formula C14H24N4O3 B11777736 (Z)-tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate

(Z)-tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate

Cat. No.: B11777736
M. Wt: 296.37 g/mol
InChI Key: VQVJOSBXWFSDGI-UHFFFAOYSA-N
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Description

(Z)-tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate is a complex organic compound with a unique spirocyclic structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core and the introduction of the tert-butyl carbamate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(Z)-tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a wide range of substituted compounds with different functional groups.

Scientific Research Applications

(Z)-tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of (Z)-tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1,3,8-Triazaspiro[4.5]decane-2,4-dione: A related compound with a similar spirocyclic structure.

    N-[2-(4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-8-yl)ethyl]-2-naphthalenecarboxamide: Another compound with a triazaspiro core, used in different research applications.

Uniqueness

(Z)-tert-Butyl (3-ethyl-4-oxo-1,3,7-triazaspiro[4.5]decan-2-ylidene)carbamate is unique due to its specific substituents and the presence of the tert-butyl carbamate group. These structural features contribute to its distinct chemical properties and potential biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C14H24N4O3

Molecular Weight

296.37 g/mol

IUPAC Name

tert-butyl N-(3-ethyl-4-oxo-1,3,9-triazaspiro[4.5]dec-1-en-2-yl)carbamate

InChI

InChI=1S/C14H24N4O3/c1-5-18-10(19)14(7-6-8-15-9-14)17-11(18)16-12(20)21-13(2,3)4/h15H,5-9H2,1-4H3,(H,16,17,20)

InChI Key

VQVJOSBXWFSDGI-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2(CCCNC2)N=C1NC(=O)OC(C)(C)C

Origin of Product

United States

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